molecular formula C10H9N3O B2995538 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine CAS No. 2169543-45-5

4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine

Cat. No.: B2995538
CAS No.: 2169543-45-5
M. Wt: 187.202
InChI Key: IBDFVOHCUUDJOE-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core with a prop-2-en-1-yloxy substituent at the 4-position

Mechanism of Action

Target of Action

The primary targets of 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound interferes with the cellular signaling processes that regulate cell growth and metabolism .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell growth and metabolism. By inhibiting protein kinases, it disrupts the signaling processes that control these pathways . This disruption can lead to changes in cell growth, differentiation, and migration .

Result of Action

The result of the compound’s action is the inhibition of cell growth and metabolism, which can lead to the death of cancer cells . By inhibiting protein kinases, the compound disrupts the cellular processes that allow cancer cells to grow and proliferate .

Action Environment

The action of this compound can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it is known that factors such as pH, temperature, and the presence of other molecules can affect the action, efficacy, and stability of a compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine typically involves the reaction of a pyrido[3,4-d]pyrimidine derivative with an appropriate allylating agent. One common method involves the use of potassium tert-butoxide as a base to facilitate the reaction between a chloro-substituted pyrido[3,4-d]pyrimidine and propargyl alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrido[3,4-d]pyrimidine derivatives .

Scientific Research Applications

4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substituent groups.

    Pyrido[2,3-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.

Uniqueness

4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as an anticancer agent make it a valuable compound for further research .

Properties

IUPAC Name

4-prop-2-enoxypyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-5-14-10-8-3-4-11-6-9(8)12-7-13-10/h2-4,6-7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDFVOHCUUDJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=NC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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